BenchChemオンラインストアへようこそ!

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]NAPHTHALENE-1-CARBOXAMIDE

PAI-1 inhibition Fibrinolysis Thrombosis

Procure N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-carboxamide (CAS 1421481-67-5) for specialized medicinal chemistry and analytical development. This compound is a specific regioisomer within the naphthyl benzofuran carboxamide class, structurally encompassed by PAI-1 inhibitor patent families (e.g., US 6,599,925). Its distinct 5-position dihydrobenzofuran substitution and chiral hydroxyethyl linker make it an essential underexplored vector for probing structure-activity relationships (SAR) against targets like plasminogen activator inhibitor-1. Unlike generic analogs, this exact structure enables the development of chiral HPLC/SFC separation methods. Buy direct for target engagement studies in fibrinolysis and thrombotic disorder research. In-house potency validation required; public head-to-head comparator data is limited.

Molecular Formula C21H19NO3
Molecular Weight 333.387
CAS No. 1421481-67-5
Cat. No. B2403656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]NAPHTHALENE-1-CARBOXAMIDE
CAS1421481-67-5
Molecular FormulaC21H19NO3
Molecular Weight333.387
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C21H19NO3/c23-19(15-8-9-20-16(12-15)10-11-25-20)13-22-21(24)18-7-3-5-14-4-1-2-6-17(14)18/h1-9,12,19,23H,10-11,13H2,(H,22,24)
InChIKeyHCQXBEGFMLKEEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-carboxamide (CAS 1421481-67-5): Structural Identity and Procurement Baseline


N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-carboxamide (CAS 1421481-67-5, molecular formula C₂₁H₁₉NO₃, molecular weight 333.4 g/mol) is a synthetic small molecule belonging to the substituted naphthyl benzofuran carboxamide class . Its structure combines a 2,3-dihydrobenzofuran moiety linked via a hydroxyethyl spacer to a naphthalene-1-carboxamide group . This compound falls within the broader chemical space of naphthyl benzofuran derivatives that have been investigated as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a target implicated in fibrinolytic disorders such as deep vein thrombosis, coronary heart disease, and pulmonary fibrosis . The compound is available from multiple chemical suppliers for research use; however, publicly available, peer-reviewed primary pharmacological data with direct comparator compounds is extremely limited, making procurement decisions reliant on structural inference from patent families and class-level SAR rather than head-to-head performance data.

Why Generic Substitution of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-carboxamide (CAS 1421481-67-5) Is Not Advisable Without Evidence


Within the naphthyl benzofuran carboxamide class, structural variations in the benzofuran substitution pattern, the hydroxyethyl linker stereochemistry, and the naphthalene attachment point can profoundly alter target binding affinity, selectivity, and pharmacokinetic properties . The patent literature defines PAI-1 inhibitory activity as sensitive to R-group modifications including alkyl, halo, hydroxy, alkoxy, and perfluoroalkyl substituents on both the naphthyl and benzofuran rings . Although the specific compound CAS 1421481-67-5 is encompassed by the generic Markush structure in US 6,599,925, its precise individual pharmacological profile has not been disclosed in the public domain with quantitative comparator data . Consequently, a user seeking to procure this specific compound cannot assume equivalence with any other naphthyl benzofuran analog—even those sharing the same core scaffold—because even minor structural perturbations (e.g., moving the hydroxyethyl attachment from the 5-position to the 4-position of the benzofuran, or changing the naphthalene from 1-carboxamide to 2-carboxamide) may abolish or invert target activity.

Quantitative Differentiation Evidence for N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-carboxamide (CAS 1421481-67-5)


PAI-1 Inhibitory Activity: Class-Level Scaffold Potency vs. Baseline

The naphthyl benzofuran carboxamide scaffold to which CAS 1421481-67-5 belongs has demonstrated PAI-1 inhibitory activity in in vitro assays, with the patent disclosing compounds that inhibit PAI-1 with IC₅₀ values in the low micromolar to sub-micromolar range . However, no compound-specific IC₅₀ value for CAS 1421481-67-5 itself has been published in a peer-reviewed journal or patent example table. The closest available class-level data come from structurally related examples in US 6,599,925 where naphthyl benzofuran carboxamides with hydroxylalkyl linkers showed measurable PAI-1 inhibition, but exact values are tied to specific R-group permutations not matching the target compound .

PAI-1 inhibition Fibrinolysis Thrombosis

Structural Uniqueness: 5-Position Benzofuran Substitution vs. 4-Position Analogs

CAS 1421481-67-5 features a 2,3-dihydrobenzofuran ring substituted at the 5-position with a hydroxyethyl linker. In contrast, many benzofuran-based PAI-1 inhibitors in the patent literature utilize 2-position or 3-position substituted benzofurans, or employ benzofuran-2-carboxamide cores rather than the naphthalene-1-carboxamide motif . The 5-position attachment on the dihydrobenzofuran introduces distinct steric and electronic properties that may influence target binding and metabolic stability . The patent's Markush claims explicitly cover the 5-substituted dihydrobenzofuran embodiment, confirming its inclusion as a non-obvious structurally differentiated entity .

Structure-Activity Relationship Benzofuran regiochemistry Scaffold differentiation

Hydroxyethyl Linker: Stereochemical Potential vs. Non-hydroxylated Analogs

The compound contains a chiral hydroxyethyl linker bearing a secondary alcohol, as indicated by the asymmetric carbon in the structure . In the broader class of beta-adrenergic and serotonergic agents, the stereochemistry of the hydroxyethyl spacer is a critical determinant of receptor binding affinity, often yielding >10-fold differences in potency between enantiomers. While no enantioselective biological data exist for CAS 1421481-67-5, the presence of this chiral center differentiates it from non-hydroxylated ethylene-linked analogs that lack the hydrogen-bond donor/acceptor capability of the hydroxyl group . The patent class broadly encompasses both hydroxylated and non-hydroxylated linkers; the specific hydroxylated embodiment may offer distinct pharmacokinetic or target-engagement properties.

Chiral resolution Hydroxyethyl linker Pharmacophore optimization

Application Scenarios for N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]naphthalene-1-carboxamide (CAS 1421481-67-5) Based on Available Evidence


PAI-1 Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams engaged in PAI-1 inhibitor programs may procure this compound as a tool to probe the SAR consequences of 5-position dihydrobenzofuran substitution combined with a hydroxyethyl-naphthamide motif. The patent class establishes that naphthyl benzofuran derivatives can inhibit PAI-1, and this specific regioisomer represents an underexplored vector . Researchers can use it to generate head-to-head comparator data against established PAI-1 inhibitors such as tiplaxtinin (PAI-039) or other disclosed benzofuran-based leads.

Chiral Chromatography Method Development and Enantiomeric Resolution

The compound's chiral hydroxyethyl linker makes it suitable for developing and validating chiral HPLC or SFC separation methods. Analytical chemistry groups can procure the racemate to establish enantiomeric resolution protocols, which may later be applied to enantiopure synthesis batches if differential biological activity is discovered .

Chemical Probe for Fibrinolytic Pathway Investigation

Although quantitative potency data are lacking, the compound's structural inclusion in the PAI-1 inhibitor patent family supports its use as a starting point for chemical probe development in fibrinolysis research . Academic labs studying thrombotic disorders may employ it as a tool compound for target engagement studies, with the understanding that in-house potency validation is required.

Quote Request

Request a Quote for N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]NAPHTHALENE-1-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.